![molecular formula C21H21NO7 B13896971 1-[Amino(phenyl)methyl]naphthalen-2-ol;2,3-dihydroxybutanedioic acid](/img/structure/B13896971.png)
1-[Amino(phenyl)methyl]naphthalen-2-ol;2,3-dihydroxybutanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Amino(phenyl)methyl]naphthalen-2-ol;2,3-dihydroxybutanedioic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is known for its applications in chemical detection and adsorption processes, particularly in the detection of aluminum ions .
Vorbereitungsmethoden
The synthesis of 1-[Amino(phenyl)methyl]naphthalen-2-ol;2,3-dihydroxybutanedioic acid involves multiple steps. One common method includes the reaction of 1-(naphthalen-1-yloxy)-3-(propan-2-ol)propan-2-amine with isopropylamine, followed by the formation of the hydrochloride salt . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[Amino(phenyl)methyl]naphthalen-2-ol;2,3-dihydroxybutanedioic acid has several scientific research applications:
Chemistry: Used as a sensor for detecting aluminum ions due to its high selectivity and sensitivity.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including its role in drug delivery systems.
Industry: Utilized in the development of materials for environmental monitoring and pollution control.
Wirkmechanismus
The mechanism of action of this compound involves its ability to form complexes with specific ions or molecules. For example, it can form a complex with aluminum ions, which can be detected through fluorescence enhancement. This interaction is facilitated by the presence of nitrogen and oxygen atoms in the compound, which act as coordination sites for the aluminum ions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[Amino(phenyl)methyl]naphthalen-2-ol;2,3-dihydroxybutanedioic acid include:
1-[(2-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol: Known for its application in aluminum ion detection.
1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]: Used in studies related to β2-adrenergic receptor activation.
The uniqueness of this compound lies in its specific structural features that allow for high selectivity and sensitivity in ion detection applications .
Eigenschaften
Molekularformel |
C21H21NO7 |
|---|---|
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
1-[amino(phenyl)methyl]naphthalen-2-ol;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C17H15NO.C4H6O6/c18-17(13-7-2-1-3-8-13)16-14-9-5-4-6-12(14)10-11-15(16)19;5-1(3(7)8)2(6)4(9)10/h1-11,17,19H,18H2;1-2,5-6H,(H,7,8)(H,9,10) |
InChI-Schlüssel |
SFGQEHBXKVZEEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)N.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


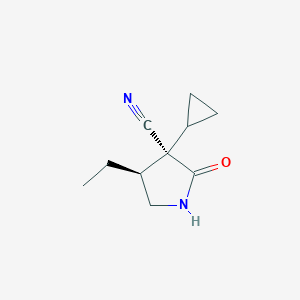

![(Z)-2-[5-Methoxy-2-methyl-1-(3,4,5-trimethoxybenzylidene)-3-indenyl]acetic Acid](/img/structure/B13896914.png)
![[4,4'-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13896915.png)
![2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13896917.png)

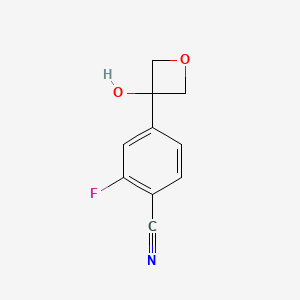
![2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol](/img/structure/B13896934.png)
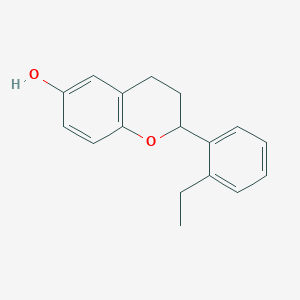
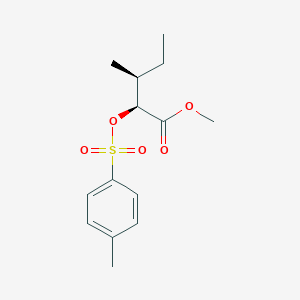
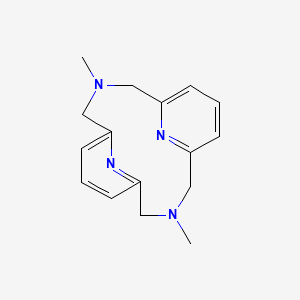

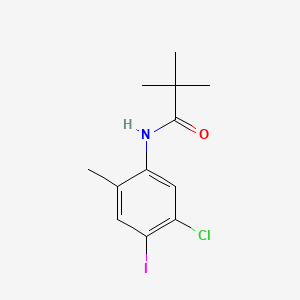
![6-Chloro-1-[(4-chlorophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B13896957.png)
